1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
The compound “1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazones with α-bromo ketones . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes has been reported to provide pyrazoles . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . For instance, the structure of some hydrazine-coupled pyrazoles was verified using these techniques .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For instance, N-isocyanoiminotriphenylphosphorane, used in the synthesis of pyrazoles, is a stable, safe, easy-to-handle, and odorless solid isocyanide .Scientific Research Applications
Synthesis and Characterization
A study by Al-Smaisim (2012) focused on the synthesis and characterization of 3,5-dimethyl-1H-pyrazole derivatives, which are structurally related to the compound . These derivatives were incorporated into different nitrogen and sulfur-containing heterocyclic structures, demonstrating the compound's utility in synthesizing diverse molecular frameworks with potential biological activities (Al-Smaisim, 2012).
Corrosion Inhibition
A 2011 study by Cissé et al. investigated pyridin-pyrazol derivatives, similar to the compound , for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrated the compound's potential application in industrial processes involving metal corrosion control (Cissé et al., 2011).
Antimicrobial Activity
Thadhaney et al. (2011) conducted research on the synthesis and biological evaluation of ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles. These compounds, related to the query compound, were tested for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Thadhaney et al., 2011).
Cancer Research
In the realm of cancer research, Kodadi et al. (2007) studied two new tridentate bipyrazolic compounds for their cytotoxic properties against tumor cell lines. This research highlights the compound's relevance in the development of potential chemotherapeutic agents (Kodadi et al., 2007).
Oxidation Reactions
Baumstark and Chrisope (1981) explored the use of a 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole compound in the oxidation of amines and sulfides. This study showcases the potential application of related compounds in organic synthesis, particularly in oxidation reactions (Baumstark & Chrisope, 1981).
Coordination Chemistry
Research by Hadda et al. (2007) on cobalt(II) and copper(II) complexes with pyrazole derivatives illustrates the compound's application in coordination chemistry, particularly in the selective coordination of metal ions (Hadda et al., 2007).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
Compounds with a similar pyrazole core have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular changes .
Safety and Hazards
Properties
IUPAC Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN5.ClH/c1-6-10(12)8(3)16(14-6)5-17-9(4)11(13)7(2)15-17;/h5,13H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBQDFZKUMGQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)Br)C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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